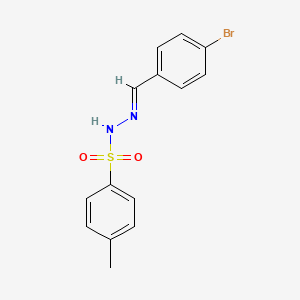

4-Bromobenzaldehyde tosylhydrazone

Description

Historical Development and Significance of Tosylhydrazones in Organic Transformations

The journey of tosylhydrazones in organic chemistry spans over a century, marked by the discovery of several name reactions that established their synthetic utility. researchgate.net Initially, they were recognized for their stability and crystalline nature, which made them useful for the purification and characterization of carbonyl compounds.

A pivotal moment in their history was the development of the Bamford-Stevens and Shapiro reactions. The Bamford-Stevens reaction involves the treatment of tosylhydrazones with a strong base to generate diazo compounds, which can then decompose to form carbenes or undergo further reactions. wikipedia.org The Shapiro reaction, a modification of this, uses two equivalents of an organolithium base to generate vinyllithium (B1195746) reagents from tosylhydrazones, which then react to form olefins. wikipedia.orgacs.org These foundational reactions showcased the potential of tosylhydrazones to serve as precursors to highly reactive species, paving the way for their extensive use in a multitude of chemical transformations.

Table 1: Foundational Reactions of N-Tosylhydrazones

| Reaction | Reagents | Key Intermediate | Primary Product |

| Bamford-Stevens | Strong base (e.g., NaOMe) | Diazo compound, Carbene | Alkenes |

| Shapiro Reaction | Strong base (e.g., 2 equiv. alkyllithium) | Vinyllithium | Alkenes |

Foundational Reactivity Principles and General Applications of N-Tosylhydrazones

The versatility of N-tosylhydrazones stems from their ability to act as reliable precursors to diazo compounds and carbenes under specific conditions. researchgate.netresearchgate.net In the presence of a base, a tosylhydrazone can be deprotonated and subsequently eliminate the tosyl group to generate a diazo intermediate. acs.orgnih.gov These in-situ generated diazo compounds are often safer to handle than their isolated, often explosive, counterparts. researchgate.net

The diazo intermediate can then lose nitrogen gas (N₂) either thermally or through transition-metal catalysis to form a metal carbene. wikipedia.orgresearchgate.net This carbene species is at the heart of the diverse reactivity of tosylhydrazones, participating in a wide array of bond-forming reactions.

Key Applications Include:

Cross-Coupling Reactions: N-tosylhydrazones have emerged as versatile partners in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgsioc-journal.cn They can couple with various partners, including aryl halides, boronic acids, and terminal alkynes, often catalyzed by palladium, copper, or nickel. wikipedia.orgacs.org

Cycloadditions and Annulations: They are widely employed in cyclization reactions to construct various heterocyclic and carbocyclic frameworks. researchgate.netrsc.org This includes [3+2] cycloadditions for synthesizing five-membered rings like pyrazoles and isoxazolines. nih.gov

Insertion Reactions: The carbene intermediates generated from tosylhydrazones can undergo insertion into C-H, Si-H, O-H, and N-H bonds, providing a direct method for functionalizing otherwise unreactive bonds. nih.govrsc.orgnih.gov

Olefin Synthesis: Beyond the classic Shapiro reaction, tosylhydrazones are used in various olefination reactions. researchgate.net

Reductions: They can be reduced to the corresponding alkanes using reagents like sodium borohydride. wikipedia.org

Table 2: General Reactivity of N-Tosylhydrazones

| Reaction Type | Description | Catalyst/Conditions |

| Carbene/Diazo Formation | In-situ generation of diazo compounds and carbenes. | Base (e.g., K₂CO₃, t-BuOK) |

| Cross-Coupling | Formation of C-C bonds with partners like aryl halides. | Palladium, Nickel, or Copper catalysts |

| Cyclopropanation | Reaction of the carbene with an alkene to form a cyclopropane (B1198618) ring. | Rhodium or Copper catalysts |

| C-H Insertion | Intramolecular or intermolecular insertion of the carbene into a C-H bond. | Rhodium catalysts or metal-free conditions |

| Alkenylation/Alkynylation | Formation of C=C or C≡C bonds. | Metal catalysts |

Specific Focus: 4-Bromobenzaldehyde (B125591) Tosylhydrazone in Modern Synthetic Chemistry

4-Bromobenzaldehyde tosylhydrazone is a specific synthon that combines the characteristic reactivity of the tosylhydrazone group with the synthetic handle of a bromo-substituted aromatic ring. It is prepared via the condensation of 4-bromobenzaldehyde and p-toluenesulfonylhydrazide. orgsyn.org This structure makes it a particularly useful building block in multi-component and sequential cross-coupling reactions.

The presence of the bromine atom allows for subsequent functionalization, typically via palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. The tosylhydrazone moiety can be converted into a carbene for further transformations. This dual reactivity enables the rapid assembly of complex molecular scaffolds from simple, readily available starting materials. nih.gov

A significant application is its use in one-pot, multi-component reactions. For instance, researchers have developed a four-component, one-pot reaction to synthesize 4-benzyl-1,1'-biphenyls. In this process, 4-bromoacetophenone (a related ketone) or 4-bromobenzaldehyde is reacted with tosylhydrazide and two different arylboronic acids. nih.gov The tosylhydrazone forms in situ and undergoes a reductive coupling (a Barluenga-type coupling), followed by a Suzuki coupling at the bromo position.

Table 3: Research Highlight: Multi-Component Synthesis Using this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reported Yield | Reference |

| 4-Bromobenzaldehyde | Tosylhydrazide | m-Tolylboronic acid | Substituted Diaryl Methane | 74% | nih.gov |

This strategy demonstrates the efficiency of using this compound as a bifunctional building block. The tosylhydrazone part facilitates the formation of a new carbon-carbon bond by replacing the carbonyl group, while the aryl bromide part provides a site for a subsequent, orthogonal cross-coupling reaction, all within a single reaction vessel. This approach is highly valuable for building molecular libraries and synthesizing complex targets, including potential pharmaceutical analogues. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation of 4 Bromobenzaldehyde Tosylhydrazone

Direct Condensation Approaches from 4-Bromobenzaldehyde (B125591) and Tosylhydrazine

The most straightforward method for the synthesis of 4-bromobenzaldehyde tosylhydrazone involves the direct condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonylhydrazide (tosylhydrazine). This acid-catalyzed reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the stable tosylhydrazone.

The general reaction scheme involves equimolar amounts of 4-bromobenzaldehyde and tosylhydrazine dissolved in a suitable solvent, typically an alcohol such as methanol (B129727) or ethanol. The reaction is often catalyzed by the addition of a small amount of acid, like hydrochloric acid or acetic acid, to facilitate the dehydration step. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Upon cooling, the product, this compound, often crystallizes from the solution and can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. The purity of the resulting solid can be assessed by its melting point and spectroscopic methods.

Key features of the direct condensation method include its simplicity, high yields, and the ability to isolate and characterize the pure tosylhydrazone product before its use in subsequent reactions.

In Situ Generation Protocols for Enhanced Reaction Efficiency

A notable example of an in situ protocol is a one-pot, four-component reaction involving 4-bromobenzaldehyde, tosylhydrazide, and two different arylboronic acids researchgate.net. In this process, the this compound is first formed in situ and then participates in sequential palladium-catalyzed cross-coupling reactions.

The initial step involves the reaction of 4-bromobenzaldehyde and tosylhydrazide in a suitable solvent like 1,4-dioxane (B91453) at an elevated temperature. Once the formation of the tosylhydrazone is complete, the reagents for the subsequent cross-coupling reactions, including a palladium catalyst, a phosphine (B1218219) ligand, a base, and the arylboronic acids, are added directly to the reaction mixture. The reaction is then heated to facilitate the coupling processes. This tandem approach allows for the efficient construction of complex molecules from simple starting materials in a single operation.

The following table summarizes the conditions for a specific one-pot reaction where this compound is generated and reacted in situ researchgate.net:

| Reactants | Step 1 Conditions | Step 2 Conditions | Final Product Structure (Example) | Overall Yield |

| 4-Bromobenzaldehyde, Tosylhydrazide, Arylboronic Acid 1, Arylboronic Acid 2 | 1,4-Dioxane, 80 °C, 2 h | Ar¹B(OH)₂, K₂CO₃, 110 °C, 5 h; then Pd(OAc)₂, PCy₃·HBF₄, Ar²B(OH)₂, 110 °C, 12 h | 4-((4-bromophenyl)(phenyl)methyl)-1,1'-biphenyl | 78% |

This in situ strategy is particularly advantageous in the context of transition-metal-catalyzed cross-coupling reactions, where the tosylhydrazone can be converted to a diazo compound in the presence of a base, which then participates in the catalytic cycle acs.org.

Elucidation of Mechanistic Pathways and Characterization of Reactive Intermediates

Generation and Reactivity of Diazo Compounds from 4-Bromobenzaldehyde (B125591) Tosylhydrazone Precursors

N-tosylhydrazones, such as 4-bromobenzaldehyde tosylhydrazone, are stable, often crystalline solids that serve as convenient and safer in-situ precursors to potentially explosive diazo compounds. rsc.orgrsc.orgyoutube.com The generation of the corresponding diazoalkane, in this case, 1-bromo-4-(diazomethyl)benzene, is typically achieved through the base-mediated decomposition of the tosylhydrazone in a process known as the Bamford-Stevens reaction. rsc.org

This transformation involves the deprotonation of the tosylhydrazone by a base, followed by elimination of the p-toluenesulfinate anion to yield the diazo intermediate. The choice of base and solvent is critical and can influence the efficiency of diazo generation.

Table 1: General Scheme for Diazo Compound Formation

| Reactant | Conditions | Intermediate | Product |

| This compound | Base (e.g., NaH, t-BuOK), Aprotic Solvent | Diazoalkane Anion | 1-Bromo-4-(diazomethyl)benzene + p-Toluenesulfinate |

Once formed, 1-bromo-4-(diazomethyl)benzene is a versatile intermediate that does not typically accumulate in the reaction mixture but is consumed in subsequent steps. A significant area of its application is in transition-metal-catalyzed cross-coupling reactions, where it can function as a nucleophilic coupling partner, reacting with various organometallic species. rsc.org This reactivity allows for the formation of new carbon-carbon bonds, extending the synthetic utility of the parent aldehyde.

Carbene Formation and Subsequent Transformations

The principal mechanistic pathway following the formation of 1-bromo-4-(diazomethyl)benzene involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive 4-bromophenylcarbene. This carbene is a key intermediate that undergoes a variety of transformations, which can be broadly categorized into transition-metal-mediated and metal-free processes.

In the presence of transition metal catalysts, the in situ-generated diazo compound readily forms a metal-carbene complex, also known as a carbenoid. rsc.org This process is central to a vast array of synthetic transformations, as it effectively merges carbene chemistry with cross-coupling reactions. rsc.org A diverse range of metals, including palladium, rhodium, copper, and cobalt, have been shown to be effective for this purpose. rsc.org

The resulting metal-carbene intermediates are electrophilic and participate in a wide variety of bond-forming reactions. These include:

Cross-Coupling Reactions: The palladium-carbene complex can undergo migratory insertion with organometallic partners, enabling cross-coupling with aryl halides, vinyl halides, and boronic acids. rsc.org

Cyclopropanation: Reaction of the metal carbene with alkenes is a powerful method for the synthesis of cyclopropanes.

X-H Insertion: Metal carbenes can insert into a variety of X-H bonds, including C-H, N-H, O-H, and S-H bonds, providing a direct method for C-C and C-heteroatom bond formation.

Table 2: Representative Transition Metal-Catalyzed Reactions of Tosylhydrazone-Derived Carbenes

| Catalyst System | Reactant Partner | Reaction Type |

| Pd(dba)₂ / XPhos | Aryl Halide | Cross-Coupling |

| Rh₂(OAc)₄ | Alkene | Cyclopropanation |

| Cu(I) / Ligand | Dialkyl Phosphine (B1218219) Oxide | P-H Insertion |

| Co(II)-Porphyrin | Alkene | Radical Cyclopropanation |

This table presents generalized examples of reactions applicable to carbenes derived from tosylhydrazones.

Carbene generation from this compound can also be achieved without the use of transition metals. These methods typically rely on thermal or photochemical energy to induce the extrusion of N₂ from the diazo intermediate.

Under these conditions, a "free" carbene is generated, which exhibits its own unique reactivity profile. Notable transformations include:

Intramolecular Reactions: The carbene can undergo intramolecular C-H insertion or aromatic substitution (Büchner reaction) to form cyclic structures.

Insertion and Coupling: In the presence of suitable substrates, the carbene can undergo insertion reactions, for instance, with tributyltin hydride (Bu₃SnH).

Photochemical Methods: The use of visible light to induce photolysis of diazoalkanes is an emerging, sustainable approach for metal-free carbene transfer reactions, enabling transformations like N-H functionalization under mild conditions.

Formation and Involvement of Nitronate Intermediates

The established mechanistic pathways for reactions involving this compound are dominated by the formation of diazo and carbene intermediates. The chemical literature does not extensively support the formation and involvement of nitronate intermediates as a primary reactive pathway originating from this class of compounds.

Nitronate ions (or nitronates) are typically generated by the deprotonation of nitroalkanes. These species are ambident nucleophiles and their reactivity is well-documented in reactions such as the Henry (nitroaldol) reaction and Michael additions. There are reports on the reaction of nitronate ions with sulfonyl halides, which proceed via an equilibrium to form nitrohalides and sulfinate ions. However, this chemistry is distinct from the decomposition of pre-formed tosylhydrazones, which follows the Bamford-Stevens or Shapiro reaction pathways to yield diazo compounds and subsequently carbenes or vinyllithium (B1195746) species. Therefore, while nitronates are important reactive intermediates in organic chemistry, they are not considered key players in the characteristic transformations of this compound.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry, particularly with Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanistic details of reactions involving tosylhydrazones. These theoretical investigations provide profound insights into reaction energetics, transition state structures, and the influence of catalysts and substituents on reactivity and selectivity.

For the pathways originating from this compound, computational studies can address several key aspects:

Diazo Formation and Decomposition: DFT calculations are used to model the energy barriers for the base-induced elimination of p-toluenesulfinic acid and the subsequent thermal or catalytic loss of N₂ to form the carbene. These studies have shown that the electronic properties of the substituents on the diazo compound significantly impact the activation energy for N₂ release.

Metal-Carbene Intermediates: Theoretical models help to understand the electronic structure and bonding within transition metal-carbene complexes. This knowledge is crucial for explaining the reactivity and selectivity observed in catalytic cycles.

Reaction Selectivity: Computational methods can rationalize and predict the selectivity of carbene reactions, such as chemoselectivity (e.g., C-H vs. O-H insertion) and stereoselectivity. By calculating the energy profiles of competing pathways, researchers can understand why a particular product is favored under specific conditions.

Table 3: Application of Computational Methods to Tosylhydrazone Reaction Mechanisms

| Computational Method | Area of Investigation | Insights Gained |

| Density Functional Theory (DFT) | N₂ release from diazo compounds | Relationship between substituent electronics and activation energy barriers. |

| DFT | Transition state analysis of carbene insertion | Elucidation of concerted vs. stepwise mechanisms; rationalization of chemoselectivity (e.g., C-H vs. O-H insertion). |

| DFT / CASSCF | Structure of metal-carbene complexes | Understanding of bonding, electronic structure, and reactivity of catalytic intermediates. |

| Machine Learning (ML) / DFT | Activation energy prediction | Development of predictive models for N₂ release based on molecular features. |

Diverse Reactivity Profiles and Transformative Synthetic Methodologies Involving 4 Bromobenzaldehyde Tosylhydrazone

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Reactions

4-Bromobenzaldehyde (B125591) tosylhydrazone serves as a versatile and reactive precursor in a variety of palladium-catalyzed transformations. Its ability to generate a palladium carbene intermediate in situ opens up a wide array of synthetic possibilities, enabling the construction of complex molecular architectures through cross-coupling, cascade, and tandem reactions. These methodologies are pivotal in modern organic synthesis for creating valuable carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions utilizing 4-bromobenzaldehyde tosylhydrazone are powerful tools for forging new carbon-carbon bonds. The compound's utility stems from its role as a carbene precursor, which can engage in diverse coupling pathways with various partners.

A significant application of tosylhydrazones in palladium catalysis is their participation in reductive couplings with organoboronic acids. While metal-free versions of this reaction exist, palladium catalysis offers specific pathways for constructing complex molecules. organic-chemistry.orgnih.gov In one-pot, multi-step procedures, tosylhydrazones derived from halo-substituted benzaldehydes, such as 4-bromobenzaldehyde, can undergo a sequence of coupling events. mdpi.com

Table 1: Reductive Coupling and Sequential Suzuki Reaction

| Tosylhydrazone Precursor | Organoboronic Acid (Step 1) | Organoboronic Acid (Step 2) | Key Bonds Formed | Product Type |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | 4-Propylphenylboronic Acid | C(sp²)-C(sp³), C(sp²)-C(sp²) | 4-Benzyl-4'-propyl-1,1'-biphenyl |

| 4-Bromoacetophenone Tosylhydrazone | p-Tolylboronic Acid | Phenylboronic Acid | C(sp²)-C(sp³), C(sp²)-C(sp²) | 4'-(1-(p-Tolyl)ethyl)-[1,1'-biphenyl] |

Data synthesized from research on one-pot multi-step reactions. mdpi.com

A notable advancement in the use of tosylhydrazones is the development of palladium-catalyzed three-component coupling reactions. A well-established example involves the reaction of an N-tosylhydrazone, a terminal alkyne, and an aryl halide. acs.orgamazonaws.com In this process, this compound can act as the carbene source to construct a molecular framework incorporating all three components. amazonaws.com

The reaction is typically performed under a nitrogen atmosphere using a palladium catalyst such as Pd₂(dba)₃, a phosphine (B1218219) ligand like XPhos, and a copper(I) co-catalyst (CuI) in a solvent like toluene. amazonaws.com The process efficiently forges one C(sp²)-C(sp³) bond and one C(sp)-C(sp³) bond in a single operation. acs.org This methodology provides a direct and modular route to synthesize substituted 1,3-diarylprop-1-yne derivatives, which are valuable structures in organic chemistry. amazonaws.com The reaction demonstrates broad functional group tolerance and allows for significant variation in the terminal alkyne and aryl halide coupling partners. nih.gov

Table 2: Palladium-Catalyzed Three-Component Coupling

| N-Tosylhydrazone | Terminal Alkyne | Aryl Halide | Catalyst System | Product Type |

|---|---|---|---|---|

| Benzaldehyde Tosylhydrazone | Phenylacetylene | Bromobenzene | Pd₂(dba)₃/XPhos/CuI | 1,3-Diphenyl-1-propyne derivative |

| 4-Methoxybenzaldehyde Tosylhydrazone | (4-Fluorophenyl)acetylene | 1-Iodonaphthalene | Pd₂(dba)₃/XPhos/CuI | Substituted Naphthyl-aryl-propyne |

| Benzaldehyde Tosylhydrazone | (Thiophen-2-yl)acetylene | 4-Bromotoluene | Pd₂(dba)₃/XPhos/CuI | Substituted Thiophenyl-aryl-propyne |

Data based on general procedures for three-component coupling reactions. amazonaws.com

The formation of carbon-carbon bonds through palladium carbene migratory insertion is a key mechanistic step in many reactions involving this compound. acs.orgresearchgate.net This process begins with the generation of a diazo compound from the tosylhydrazone in the presence of a base, which then reacts with a palladium(0) complex to form a palladium carbene intermediate. This highly reactive species can then undergo migratory insertion to form new C-C bonds.

C(sp²)-C(sp³) Bond Formation: In the three-component coupling with terminal alkynes and aryl halides, the palladium carbene undergoes migratory insertion into a palladium-alkynyl bond, which is formed via transmetalation from a copper acetylide. This step creates the crucial C(sp)-C(sp³) bond. Subsequent reductive elimination from the resulting palladium(II) intermediate, which also bears the aryl group from the halide, forms the C(sp²)-C(sp³) bond and regenerates the catalyst. acs.org

C(sp²)-C(sp²) Bond Formation: In sequential, one-pot reactions, the C(sp²)-C(sp²) bond is typically formed through a classical Suzuki coupling. mdpi.com After the initial reductive coupling forms the C(sp²)-C(sp³) bond, the reaction conditions are adjusted (e.g., by adding a palladium catalyst and base) to facilitate the coupling of the remaining aryl bromide moiety with an organoboronic acid. mdpi.com

These transformations highlight the versatility of intermediates derived from this compound, enabling the programmed formation of different types of carbon-carbon bonds. liu.edu

Table 3: Bond Formation via Carbene Migratory Insertion and Related Processes

| Reaction Type | Reactants | Key Mechanistic Step | Bond Formed |

|---|---|---|---|

| Three-Component Coupling | Tosylhydrazone, Alkyne, Aryl Halide | Pd-Carbene Migratory Insertion | C(sp²)-C(sp³) and C(sp)-C(sp³) |

| One-Pot Reductive/Suzuki Coupling | This compound, Organoboronic Acids | Reductive Coupling followed by Suzuki Coupling | C(sp²)-C(sp³) and C(sp²)-C(sp²) |

| Heck-Type Cascade | Tosylhydrazone, Aryl Halide | Reaction with in situ generated Alkylpalladium | C(sp²)-C(sp³) |

Information synthesized from multiple sources on palladium-catalyzed reactions. mdpi.comacs.orgnih.gov

A prominent example is the palladium-catalyzed Heck-type cascade reaction. In this process, an aryl halide first undergoes an intramolecular Heck-type insertion to generate a neopentylpalladium species. This intermediate can then efficiently react with a carbene, generated in situ from an N-tosylhydrazone like that derived from 4-bromobenzaldehyde. nih.govresearchgate.net This sequence leads to the formation of highly functionalized alkenes. The methodology has also been extended to synthesize complex spirocyclic compounds through a multiple Heck-type insertion pathway. researchgate.net These reactions showcase the ability to construct intricate scaffolds by combining C-H activation, carbene insertion, and cyclization events in a single pot. researchgate.net

Table 4: Example of a Palladium-Catalyzed Heck-Type Cascade Reaction

| Starting Materials | Catalyst System | Key Steps | Product Type |

|---|---|---|---|

| Aryl Halide with tethered alkene, N-Tosylhydrazone | Pd(OAc)₂, PPh₃, tBuOLi | Heck Reaction, Nucleophilic Migratory Insertion | Spirocyclic Dihydroindolones |

| Aryl Halide, N-Tosylhydrazone | Not specified in abstract | Intramolecular Heck Insertion, Carbene Reaction | Highly Functionalized Alkenes |

Data derived from studies on Heck-type cascade reactions. nih.govresearchgate.net

Carbon-Carbon Bond Forming Cross-Couplings

Copper-Catalyzed Processes

This compound has emerged as a versatile building block in copper-catalyzed reactions, enabling the construction of complex molecular architectures through various bond-forming strategies. These processes often proceed under mild conditions with broad functional group tolerance, making them highly valuable in synthetic organic chemistry.

Cycloaddition Reactions, including Isoxazoline (B3343090) Synthesis

A notable application of this compound is in copper-catalyzed cycloaddition reactions for the synthesis of isoxazolines. A novel and practical [2+2+1] cycloaddition strategy has been developed utilizing N-tosylhydrazones (generated in situ from aldehydes like 4-bromobenzaldehyde), tert-butyl nitrite (B80452) (TBN), and alkenes. nih.gov This method, catalyzed by copper(II) chloride, provides a modular and flexible route to a wide array of isoxazolines. nih.gov The reaction is tolerant of both moisture and air and is compatible with a broad range of functional groups, highlighting its potential in drug discovery. nih.gov

The scope of this transformation is extensive, with numerous mono-substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups, proving to be viable substrates. nih.gov Furthermore, the methodology has been successfully applied to the functionalization of complex bioactive molecules. nih.gov For instance, derivatives of indomethacin, naproxen, pregnenolone, estrone, and ezetimibe (B1671841) have been converted to their corresponding isoxazolines in moderate to good yields by reacting with the N-tosylhydrazone derived from 4-bromobenzaldehyde. nih.gov This underscores the wide applicability of this protocol. nih.gov The reaction proceeds via the in situ generation of a nitronate from the coupling of the N-tosylhydrazone and TBN, followed by cycloaddition with an alkene and subsequent elimination. nih.gov

Table 1: Copper-Catalyzed [2+2+1] Cycloaddition for Isoxazoline Synthesis This table summarizes the reaction of the N-tosylhydrazone derived from 4-bromobenzaldehyde with various alkenes to form isoxazoline derivatives.

| Entry | Alkene | Product | Yield (%) |

| 1 | Ethyl acrylate | 3-(4-bromophenyl)-5-(ethoxycarbonyl)-4,5-dihydroisoxazole | 75 |

| 2 | Styrene (B11656) | 3-(4-bromophenyl)-5-phenyl-4,5-dihydroisoxazole | 68 |

| 3 | 1-Octene | 3-(4-bromophenyl)-5-hexyl-4,5-dihydroisoxazole | 72 |

| 4 | Cyclohexene | 3-(4-bromophenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole | 65 |

Reaction conditions: N-tosylhydrazone (from 4-bromobenzaldehyde), alkene, CuCl₂, TMEDA, TBN, THF, 65 °C, 24 h. Yields are isolated yields. nih.gov

Other Copper-Promoted Bond Formations

Beyond cycloadditions, this compound participates in other significant copper-promoted bond-forming reactions. These transformations often leverage the in situ generation of diazo compounds from tosylhydrazones, which then undergo further reaction. For example, copper catalysts can facilitate the reductive coupling of N-tosylhydrazones with various nucleophiles.

While specific examples detailing the use of this compound in a broad range of other copper-promoted bond formations are part of a wider body of research on tosylhydrazone chemistry, the principles established in related systems are applicable. For instance, copper-catalyzed systems have been developed for the synthesis of α-branched amines through the reductive coupling of N-tosylhydrazones with amines. researchgate.net These reactions demonstrate the versatility of copper catalysis in harnessing the reactivity of the tosylhydrazone functional group for diverse bond constructions.

Reactions Catalyzed by Other Transition Metals (e.g., Rhodium, Nickel, Cobalt)

The reactivity of this compound is not limited to copper catalysis; other transition metals like rhodium, nickel, and cobalt also enable a range of synthetic transformations.

Rhodium: Rhodium catalysts are well-known for their ability to catalyze reactions involving diazo compounds generated from tosylhydrazones. These include cyclopropanations, C-H insertions, and various cycloaddition reactions. While direct examples with this compound are part of the broader field, rhodium-catalyzed [4+2+2] cycloadditions of enyne derivatives with dienes showcase the power of this approach for constructing complex polycyclic systems. nih.gov

Nickel: Nickel-catalyzed cross-electrophile coupling reactions represent a powerful method for C-C bond formation, directly coupling two different electrophiles. nih.gov This strategy avoids the pre-formation of organometallic reagents. nih.gov In the context of tosylhydrazones, nickel catalysts can be employed in various coupling reactions. For instance, nickel-catalyzed double carboxylation of alkynes using carbon dioxide has been developed, proceeding under mild conditions. nih.gov While not directly involving a tosylhydrazone, this illustrates nickel's capability in C-C bond-forming reactions under reductive conditions, a principle that can be extended to tosylhydrazone-derived intermediates.

Cobalt: Cobalt catalysts have been investigated for their utility in reactions such as hydrogenation, dehydrogenation, and carbonylation. nih.govlanl.gov Mechanistic studies on cobalt-catalyzed direct methoxycarbonylation of chlorobenzenes have shown that these reactions can proceed under very mild conditions. nih.gov The reactivity is influenced by electronic effects, with electron-withdrawing groups generally accelerating the reaction. nih.gov This understanding of cobalt's catalytic behavior is relevant to its potential application in reactions involving aryl halides like this compound.

Transition Metal-Free Organic Transformations

Impressively, this compound also participates in a variety of synthetically useful transformations without the need for a transition metal catalyst. These reactions often rely on the inherent reactivity of the tosylhydrazone moiety, typically initiated by a base or thermal conditions to generate a diazo intermediate.

Cyclization Reactions for Heterocycle Construction

Transition-metal-free conditions have been successfully employed for the synthesis of functionalized 4-aryl-4H-benzo[d] nih.govx-mol.comoxazines from ortho-amide-N-tosylhydrazones. researchgate.net This method involves an intramolecular ring-closure reaction mediated by a protic polar additive like isopropanol. researchgate.net The bromo-substituted derivative, in particular, serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. researchgate.net

Another example is the synthesis of quinoxaline-based spiro cyclopropanes through a transition-metal-free [3+2] cycloaddition of tosylhydrazones. researchgate.net This highlights the utility of tosylhydrazones as precursors to diazo compounds that can readily engage in cyclization cascades to build complex heterocyclic frameworks.

Cycloaddition Reactions (e.g., [2+2+1] Cycloadditions)

While the copper-catalyzed [2+2+1] cycloaddition for isoxazoline synthesis is highly effective, it is important to note that cycloaddition reactions involving tosylhydrazone-derived intermediates can, in some cases, proceed without transition metal catalysis. The formation of reactive intermediates like nitrile oxides from α-halooximes, which can then undergo [4+1] annulation with sulfur ylides to form isoxazolines, can occur under simple basic conditions. nih.gov This showcases a metal-free pathway to related heterocyclic structures. nih.gov

Furthermore, a transition-metal-free [4+1] cycloaddition has been developed for the synthesis of 1,2,3-triazoles from α,α-difluoro-N-tosylhydrazones and amines, proceeding through C-F bond cleavage. x-mol.com This demonstrates the potential for developing novel cycloaddition strategies that circumvent the need for metal catalysts.

Carboborylation Reactions

Carboborylation reactions represent a powerful method for the simultaneous formation of a C-C and a C-B bond. Recent advancements have demonstrated the utility of N-tosylhydrazones, including this compound, in light-promoted carboborylation reactions. These transformations typically proceed via the in situ generation of a diazoalkane from the tosylhydrazone.

The process is initiated by the photolysis of a salt of the N-tosylhydrazone, which decomposes to yield a diazoalkane intermediate. This transient species then undergoes a geminal carboborylation with a boronic acid. A key advantage of these mild, light-promoted conditions is the circumvention of protodeboronation of the often-unstable benzylboronic acid products. The resulting benzylboronic acids can be trapped with pinacol (B44631) to form stable pinacolboronates, which are valuable synthetic intermediates. wikipedia.org

Research has shown that the reaction conditions are crucial for success. The choice of base and solvent significantly impacts the reaction outcome. For instance, a combination of an inorganic base like cesium carbonate (Cs₂CO₃) and an organic base such as diisopropylethylamine (DIPEA) can enhance yields. wikipedia.org Non-coordinating solvents like dichloromethane (B109758) (DCM) are preferred, as coordinating solvents such as THF or acetonitrile (B52724) can lead to the decomposition of the tosylhydrazone without the desired carboborylation. wikipedia.org The reaction is compatible with a range of primary and secondary alkylboronic acids and tolerates various functional groups, including bromides and nitriles. wikipedia.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Light Source | 390 nm LED Lamp | Essential for the reaction; no reaction occurs in the dark. | wikipedia.org |

| Base | Cs₂CO₃ and DIPEA | Combination of bases provides higher yields than an inorganic base alone. | wikipedia.org |

| Solvent | Dichloromethane (DCM) | Optimal solvent. Coordinating solvents like THF and acetonitrile are detrimental. | wikipedia.org |

| Temperature | Room Temperature | Mild conditions enhance stereoselectivity and stability of products. | wikipedia.org |

Intramolecular Rearrangements and Cycloadditions

While N-tosylhydrazones are well-known precursors in reactions that can involve skeletal rearrangements, such as the Shapiro and Bamford-Stevens reactions, specific studies focusing on intramolecular rearrangements of this compound itself are not extensively documented in the literature. However, its role in cycloaddition reactions is well-established and provides a powerful route to heterocyclic systems.

A notable example is the [2+2+1] cycloaddition reaction to synthesize isoxazolines. In this transformation, the N-tosylhydrazone derived from 4-bromobenzaldehyde serves as a key precursor. rsc.org The reaction involves the tosylhydrazone, an alkene, and tert-butyl nitrite (TBN) as a nitrogen monoxide source. The process is typically mediated by a copper catalyst, such as copper(II) chloride (CuCl₂), in the presence of a ligand like tetramethylethylenediamine (TMEDA). rsc.org

This methodology exhibits a broad substrate scope and excellent functional group tolerance. The N-tosylhydrazone of 4-bromobenzaldehyde has been successfully reacted with a variety of alkenes, including activated alkenes like ethyl acrylate, unactivated aliphatic alkenes, and styrene derivatives. rsc.org The reaction's robustness is highlighted by its compatibility with complex, bioactive molecules, demonstrating its potential for applications in medicinal chemistry and drug development. rsc.org The reaction proceeds efficiently under mild conditions, often in a one-pot manner from the parent aldehyde. rsc.org

| Alkene Partner | Product Type | Yield | Reference |

|---|---|---|---|

| Ethyl acrylate | Substituted Isoxazoline | Good | rsc.org |

| Styrene Derivatives | Aryl-substituted Isoxazolines | Acceptable | rsc.org |

| Diethyl vinylphosphonate | Phosphonate-substituted Isoxazoline | Good | rsc.org |

| Vinyltrimethylsilane | Silylated Isoxazoline | Viable | rsc.org |

| Bioactive Molecules (e.g., containing Indomethacin, Naproxen) | Complex Isoxazolines | Moderate to Good | rsc.org |

Reductive Coupling Reactions (Metal-Free)

Metal-free reductive coupling reactions have gained significant attention as a sustainable and economical method for forming carbon-carbon bonds. This compound is an excellent substrate for these transformations, particularly in coupling reactions with boronic acids. These reactions provide a direct route to biarylmethanes and other cross-coupled products without the need for transition metal catalysts. youtube.com

The reaction mechanism involves the thermal decomposition of the tosylhydrazone in the presence of a base (e.g., K₂CO₃) to form a diazo intermediate. wikipedia.org This diazo compound then reacts with a boronic acid, leading to the formation of a new C-C bond and a transient benzyl (B1604629) boronic acid, which undergoes protodeboronation to yield the final reductively coupled product. wikipedia.org This process is highly general and displays remarkable functional group tolerance, allowing the use of substrates bearing halogens (like the bromine on the starting tosylhydrazone), nitriles, esters, and even free amino groups. wikipedia.orgyoutube.com

Beyond coupling with boronic acids, metal-free homocoupling of aryl aldehyde tosylhydrazones can be used to synthesize symmetrical (E)-stilbenes. acs.org This reaction is typically promoted by a base such as lithium tert-butoxide.

| Coupling Partner | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Arylboronic Acids | Cross-Coupling | K₂CO₃ or K₃PO₄ | Biarylmethanes | wikipedia.orgyoutube.com |

| Alkenylboronic Acids | Cross-Coupling | Base | Allylic Arenes | acs.org |

| None (Self-coupling) | Homocoupling | Lithium tert-butoxide | Symmetrical Stilbenes | acs.org |

Advanced Applications in Organic Synthesis Utilizing 4 Bromobenzaldehyde Tosylhydrazone

Construction of Diverse Heterocyclic Scaffolds

The generation of diazo compounds from tosylhydrazones under basic conditions is a cornerstone of their reactivity. These intermediates readily participate in a variety of cycloaddition and insertion reactions, providing efficient pathways to a wide array of heterocyclic systems that are prevalent in pharmaceuticals and materials science.

A novel and practical [2+2+1] cycloaddition reaction has been developed for the synthesis of isoxazolines, utilizing N-tosylhydrazones, tert-butyl nitrite (B80452) (TBN), and various alkenes. organic-chemistry.orgshu.ac.uk This methodology is distinguished from classical [3+2] cycloadditions of nitrile oxides, proceeding through a unique pathway that is believed to involve the in situ formation of a nitronate intermediate. shu.ac.uk The reaction is typically catalyzed by a copper salt, such as copper(II) chloride (CuCl₂), in the presence of a ligand like tetramethylethylenediamine (TMEDA). organic-chemistry.org

The process demonstrates broad applicability and excellent functional group tolerance. The N-tosylhydrazone derived from 4-bromobenzaldehyde (B125591) has been successfully employed as a key reactant in this transformation, reacting with a diverse range of both activated and unactivated alkenes to produce the corresponding 3-(4-bromophenyl)-4,5-dihydroisoxazoles in moderate to excellent yields. organic-chemistry.org This highlights the robustness of the reaction in accommodating the electronic properties of the 4-bromophenyl group.

Table 1: Synthesis of Isoxazolines via [2+2+1] Cycloaddition with 4-Bromobenzaldehyde Tosylhydrazone Reaction of this compound with various alkenes.

| Alkene Reactant | Resulting Isoxazoline (B3343090) Product | Yield (%) | Citation |

|---|---|---|---|

| Ethyl acrylate | Ethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate | 90 | organic-chemistry.org |

| Methyl methacrylate | Methyl 3-(4-bromophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate | 78 | organic-chemistry.org |

| Acrylonitrile | 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carbonitrile | 75 | organic-chemistry.org |

| Styrene (B11656) | 3-(4-Bromophenyl)-5-phenyl-4,5-dihydroisoxazole | 72 | organic-chemistry.org |

| 1-Octene | 3-(4-Bromophenyl)-5-hexyl-4,5-dihydroisoxazole | 61 | organic-chemistry.org |

| Vinyltrimethylsilane | 3-(4-Bromophenyl)-5-(trimethylsilyl)-4,5-dihydroisoxazole | 80 | organic-chemistry.org |

Pyrazoles are a critical class of N-heterocycles with widespread applications in medicinal chemistry. The reaction between N-tosylhydrazones and terminal alkynes provides a highly efficient and regioselective route to 1,3,5-trisubstituted pyrazoles. mdpi.comnih.gov This transformation typically proceeds under basic conditions, using reagents like potassium tert-butoxide (t-BuOK), and can be accelerated by additives such as 18-crown-6. nih.gov The reaction involves the in situ generation of a diazo compound from the tosylhydrazone, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. nih.govnih.gov

This method is highly versatile, and N-alkylated tosylhydrazones derived from benzaldehydes bearing either electron-donating or electron-withdrawing substituents, such as this compound, are effective substrates, affording the corresponding pyrazole (B372694) derivatives in good to high yields. nih.gov The complete regioselectivity of this approach is a significant advantage over classical methods like the Knorr pyrazole synthesis, especially when the reacting partners have similar substituents. mdpi.comnih.gov Furthermore, intramolecular versions of this reaction, using alkyne-tethered tosylhydrazones, have been developed to construct fused polycyclic pyrazoles under mild, transition-metal-free conditions. amazonaws.com

This compound is also a valuable precursor for the synthesis of sulfur-containing heterocycles, notably thiadiazoles.

1,2,3-Thiadiazoles: A practical and metal-free approach for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur. wikipedia.orgjocpr.com One effective method employs an iodine/DMSO catalyst system, where DMSO acts as both the solvent and the oxidant to regenerate the iodine catalyst. jocpr.com This one-pot procedure is highly step-economical and tolerates a broad range of substrates, including those with halogen substituents, making it suitable for the conversion of this compound. jocpr.com

1,3,4-Thiadiazoles: A diversity-oriented synthesis allows for the preparation of 1,3,4-thiadiazoles from N-tosylhydrazones using potassium thiocyanate (B1210189) (KSCN) as an odorless sulfur source. researchgate.net The reaction is promoted by N-chlorosuccinimide (NCS), which facilitates the in situ formation of an N-tosylhydrazonoyl chloride intermediate. This intermediate then undergoes cyclization to yield the desired 2-amino-1,3,4-thiadiazole (B1665364) derivative. The method is compatible with a wide array of benzaldehyde-derived N-tosylhydrazones, including those with electron-withdrawing groups. researchgate.net

The versatility of this compound extends to the synthesis of various other heterocyclic systems.

Tetrahydropyridazines: In a visible-light-driven photocatalytic process, N-tosylhydrazones can react with alkenes to produce 1,4,5,6-tetrahydropyridazines with good regioselectivity and broad functional-group compatibility under mild, environmentally friendly conditions. wikipedia.org

Benzofurans: While the direct synthesis of benzofurans often starts from ortho-substituted phenols, N-tosylhydrazones play a crucial role in several powerful synthetic strategies. A ligand-free, CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a direct route to 2-substituted benzofurans. organic-chemistry.orgnih.gov More broadly applicable is a palladium-catalyzed reaction between N-tosylhydrazones (generated from sources like cyclobutanone), and iodobenzene-joined alkynes, which yields dihydrobenzofuran structures. nih.gov This latter method, involving the reaction of a diazo compound intermediate with a carbopalladated species, demonstrates the potential for using tosylhydrazones like the 4-bromo derivative in complex cascade reactions to build the benzofuran (B130515) core. nih.gov

Pyrroles: Pyrroles can be synthesized through various routes involving tosylhydrazones. One notable method is the iodine-catalyzed C(sp³)–H functionalization of tosylhydrazones with β-enamino esters under visible light, which affords polysubstituted pyrroles. mdpi.com Although not explicitly demonstrated with the 4-bromo derivative, the general applicability of this and other methods, such as the Piloty-Robinson synthesis, suggests its potential as a starting material. shu.ac.uk

Chromenopyrazoles: These fused heterocyclic systems are valuable scaffolds in medicinal chemistry. Synthetic strategies have been developed that could potentially employ this compound. For instance, N-alkenylpyrazoles, which can be precursors to chromenopyrazoles, can be synthesized through methods like the La(OTf)₃-catalyzed tandem aza-Michael addition/cyclization of N-tosylhydrazones and alkynes. mdpi.com

Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

While specific examples detailing the use of this compound in asymmetric catalysis are not extensively documented, the tosylhydrazone functional group is a key participant in several important stereoselective transformations. The principles of these reactions are broadly applicable and highlight the potential for developing chiral syntheses starting from this reagent.

A key transformation is the 1,3-reductive transposition of α,β-unsaturated tosylhydrazones, which proceeds via an allylic diazene (B1210634) rearrangement. wikipedia.org This method can establish 1,4-stereocontrol in acyclic systems, a common motif in natural products. The reaction relies on a chelation-controlled reduction of the hydrazone and a subsequent, highly stereoselective retro-ene reaction of the diazene intermediate. A critical factor for success is the kinetic preference for the formation of the E-tosylhydrazone isomer, as only this geometry allows for the required chelation-controlled reduction.

Furthermore, photochemical carboborylation reactions of N-tosylhydrazones derived from α,β-unsaturated ketones with boronic acids can generate tertiary allylic boronates. jocpr.com This process can be extended to a three-component reaction with aldehydes to create complex homoallylic alcohols with a high degree of diastereoselectivity. jocpr.com The stereochemical outcome is rationalized by the attack of the diazo intermediate on the boronic acid from the less hindered face, followed by a stereoretentive allylation. These methodologies demonstrate that the tosylhydrazone moiety, and by extension derivatives like this compound, can serve as a linchpin in complex, stereocontrolled bond-forming events.

Late-Stage Functionalization of Complex Molecular Architectures

One of the most powerful applications of this compound is in the late-stage functionalization of complex and biologically active molecules. Its ability to generate a reactive intermediate under relatively mild conditions allows for the modification of intricate molecular scaffolds without requiring extensive protecting group strategies.

The copper-catalyzed [2+2+1] cycloaddition to form isoxazolines is particularly well-suited for this purpose. organic-chemistry.orgshu.ac.uk The N-tosylhydrazone derived from 4-bromobenzaldehyde has been shown to react efficiently with alkene moieties embedded within complex structures. This has been demonstrated by the successful transformation of various bioactive molecules, including the anti-inflammatory drug indomethacin, the hormone pregnenolone, the steroid estrone, and the cholesterol-lowering drug ezetimibe (B1671841), into their corresponding isoxazoline derivatives in moderate to good yields. organic-chemistry.org This protocol highlights the wide applicability of the method and its potential for generating novel analogues of existing drugs for structure-activity relationship (SAR) studies.

Table 2: Late-Stage Functionalization of Bioactive Molecules with this compound Formation of complex isoxazoline derivatives via [2+2+1] cycloaddition.

| Complex Molecule (Alkene Source) | Resulting Functionalized Product | Yield (%) | Citation |

|---|---|---|---|

| Indomethacin derivative | Indomethacin-isoxazoline adduct | 60 | organic-chemistry.org |

| Naproxen derivative | Naproxen-isoxazoline adduct | 71 | organic-chemistry.org |

| Pregnenolone derivative | Pregnenolone-isoxazoline adduct | 45 | organic-chemistry.org |

| Estrone derivative | Estrone-isoxazoline adduct | 55 | organic-chemistry.org |

| Ezetimibe derivative | Ezetimibe-isoxazoline adduct | 52 | organic-chemistry.org |

Methodological Advancements and Practical Considerations in 4 Bromobenzaldehyde Tosylhydrazone Chemistry

Comprehensive Substrate Scope and Functional Group Compatibility Analysis

The versatility of 4-bromobenzaldehyde (B125591) tosylhydrazone as a reagent is demonstrated in its reactions with a variety of substrates, particularly in the synthesis of vinyl halides. Research has shown that it can be effectively converted to a diazo species and subsequently trapped in an intermolecular fashion. This tandem intermolecular nucleophilic and electrophilic vinylation allows for the synthesis of a range of vinyl halides with good to excellent yields.

A study by Prabhu and coworkers in 2015 detailed a metal-free method for the regioselective synthesis of vinyl halides from tosylhydrazones. organic-chemistry.org In this process, the tosylhydrazone of 4-bromobenzaldehyde was reacted with sources of nucleophilic and electrophilic halides to generate the corresponding vinyl halide. The reaction demonstrated a broad substrate scope, and the key findings are summarized in the table below.

| Entry | Tosylhydrazone | Halogen Source | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde tosylhydrazone | NBS, TBAB | 1-Bromo-2-(4-bromophenyl)ethene | 85 |

| 2 | 4-Chlorobenzaldehyde tosylhydrazone | NBS, TBAB | 1-Bromo-2-(4-chlorophenyl)ethene | 82 |

| 3 | 4-Methylbenzaldehyde tosylhydrazone | NBS, TBAB | 1-Bromo-2-(4-methylphenyl)ethene | 88 |

| 4 | 2-Naphthaldehyde tosylhydrazone | NBS, TBAB | 1-Bromo-2-(naphthalen-2-yl)ethene | 78 |

| 5 | This compound | NIS, TBAI | 1-Iodo-2-(4-bromophenyl)ethene | 80 |

The reaction conditions were shown to be compatible with a range of functional groups. The presence of both electron-donating (methyl) and electron-withdrawing (chloro, bromo) substituents on the aromatic ring of the aldehyde-derived tosylhydrazone was well-tolerated, leading to high yields of the corresponding vinyl bromides. This indicates a good degree of functional group compatibility, which is a significant advantage in the synthesis of complex molecules. The methodology also extends to the synthesis of vinyl iodides using N-iodosuccinimide (NIS) and tetrabutylammonium (B224687) iodide (TBAI).

Further showcasing its utility, the vinyl bromide products synthesized from this compound can undergo subsequent transformations. For instance, vinyl bromides can be coupled with sulfonyl hydrazides in the presence of a silver promoter in water to produce vinyl sulfones, which are valuable intermediates in medicinal chemistry. rsc.org

Reaction Scalability and Efficiency

Regarding scalability, the use of tosylhydrazones as diazo precursors is considered a significant advantage, particularly for larger-scale syntheses. Direct handling of diazo compounds, especially volatile ones, is fraught with hazards due to their toxicity and explosive nature. The in-situ generation of the diazo species from a stable, crystalline solid like this compound mitigates these risks, making the process more amenable to scale-up. The reaction conditions for the vinyl halide synthesis, for example, employ common and inexpensive reagents, further enhancing its practicality for larger-scale applications.

Comparison with Alternative Synthetic Strategies

The utility of this compound is best understood when compared with alternative methods for achieving similar synthetic transformations.

Shapiro Reaction

The Shapiro reaction is a well-established method for converting ketones and aldehydes to alkenes via their tosylhydrazone derivatives. organic-chemistry.orgorganic-chemistry.orgsioc-journal.cnnih.gov This reaction typically requires two equivalents of a strong organolithium base to deprotonate the hydrazone and a neighboring carbon, leading to a vinyllithium (B1195746) intermediate that can be quenched to form the alkene. organic-chemistry.orgsioc-journal.cn While powerful, the Shapiro reaction has some limitations. It is generally not applicable to the synthesis of 1-lithioalkenes from aldehyde-derived tosylhydrazones due to the preferential addition of the organolithium reagent to the C=N bond. organic-chemistry.org Furthermore, the strongly basic conditions can be incompatible with sensitive functional groups. The reaction of this compound under Shapiro conditions would likely lead to a complex mixture due to the presence of the acidic benzylic proton and the potential for halogen-metal exchange. The metal-free vinylation reaction discussed previously offers a milder and more regioselective alternative for generating a functionalized alkene from an aldehyde tosylhydrazone. organic-chemistry.org

Nitrile Oxide Cycloadditions

Nitrile oxides are valuable 1,3-dipoles used in cycloaddition reactions with alkenes to form isoxazolines, which are important heterocyclic motifs in medicinal chemistry. nih.govmdpi.comresearchgate.net These reactions are a powerful tool for constructing five-membered rings. However, the generation of nitrile oxides often requires the dehydration of nitroalkanes or the dehydrohalogenation of hydroxamoyl halides, which can have their own synthetic challenges.

The diazo compound generated from this compound can also participate in 1,3-dipolar cycloadditions with suitable dipolarophiles. This provides an alternative route to heterocyclic systems. While nitrile oxide cycloadditions are highly effective for synthesizing isoxazolines, the use of diazo compounds from tosylhydrazones can lead to other classes of heterocycles, such as pyrazolines, when reacted with alkenes. The choice between these two strategies depends on the desired heterocyclic target.

Diazo Compounds

The most direct comparison for the reactivity of this compound is with the direct use of 4-bromophenyldiazomethane. Diazo compounds are incredibly versatile reagents in organic synthesis, participating in cyclopropanations, C-H insertions, and cycloadditions. mdpi.com However, their major drawback is their inherent instability and potential for explosion, especially for low molecular weight and volatile diazoalkanes.

The use of tosylhydrazones as stable, crystalline precursors that generate diazo compounds in situ under controlled conditions is a widely adopted strategy to circumvent the hazards associated with handling pure diazo compounds. nih.govresearchgate.netresearchgate.net This approach offers a significant improvement in safety and practicality, especially for large-scale synthesis, without compromising the diverse reactivity of the transiently generated diazo species. Therefore, this compound is not just a reagent but a key component of a safer delivery system for a highly reactive intermediate.

Perspectives and Future Research Directions

Emerging Trends in Tosylhydrazone Chemistry and Its Derivatives

The chemistry of N-tosylhydrazones is currently experiencing a surge of interest, with several key trends shaping its trajectory. A significant focus is on the development of transition-metal-free reactions. researchgate.netscispace.com These approaches are gaining traction due to their alignment with the principles of green chemistry, often offering milder reaction conditions and avoiding the use of toxic and expensive heavy metals. researchgate.net The inherent reactivity of tosylhydrazones allows for selective and controllable one-pot syntheses with good tolerance for various functional groups. researchgate.netscispace.com

Recent advancements have expanded the utility of N-tosylhydrazones in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. researchgate.netscispace.com These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. researchgate.net Researchers are actively exploring novel cycloaddition strategies, such as [3+2] and [2+2+1] cycloadditions, to synthesize diverse heterocyclic systems like pyrazoles and isoxazolines. researchgate.netnih.gov

Furthermore, the development of new types of sulfonylhydrazones, such as N-triftosylhydrazones, represents another emerging frontier. nih.gov These reagents can decompose at lower temperatures compared to traditional N-tosylhydrazones, which can be advantageous for reactions requiring milder conditions and can improve selectivity, especially in asymmetric synthesis. nih.gov The exploration of photoinduced and electrochemical methods for activating tosylhydrazones is also a growing area, offering alternative energy sources to drive chemical transformations. researchgate.netresearchgate.net

Unexplored Reaction Pathways and Novel Catalytic Systems

While significant progress has been made, there remain numerous unexplored reaction pathways for 4-bromobenzaldehyde (B125591) tosylhydrazone and its analogs. The development of novel catalytic systems is crucial for unlocking this potential. The versatility of N-tosylhydrazones as precursors for in-situ carbene formation makes them ideal substrates for a variety of metal-catalyzed cross-coupling reactions. thieme-connect.com

A key area of future research lies in the design of new ligands for transition metal catalysts. Ligand design can influence the reactivity and selectivity of the metal center, enabling new types of bond formations. For instance, palladium-catalyzed reactions have been instrumental in the development of carbene-based cross-coupling reactions using N-tosylhydrazones. acs.orgresearchgate.net Future work will likely focus on developing more efficient and selective palladium catalysts, as well as exploring other transition metals like rhodium, copper, and iridium for novel transformations. thieme-connect.comwikipedia.org

The exploration of multicomponent reactions involving tosylhydrazones is another promising avenue. thieme-connect.com These reactions, where three or more reactants combine in a single step, offer a highly efficient means of building molecular complexity. Developing new multicomponent reactions that incorporate 4-bromobenzaldehyde tosylhydrazone could provide rapid access to novel and structurally diverse compound libraries.

Furthermore, the investigation of tandem or domino reactions initiated by the decomposition of tosylhydrazones is an area ripe for exploration. grafiati.com In these processes, a single synthetic operation triggers a cascade of bond-forming events, leading to the formation of complex products in a highly efficient manner.

Broader Impact on Synthetic Methodology Development and Chemical Research

The ongoing research into this compound and the broader class of N-tosylhydrazones has a significant impact on the development of synthetic methodology and the advancement of chemical research. The use of tosylhydrazones as stable, solid precursors for diazo compounds has made these reactive intermediates more accessible and safer to handle, thereby democratizing their use in organic synthesis. thieme-connect.com

The development of new reactions utilizing tosylhydrazones directly contributes to the toolbox of synthetic chemists, enabling the construction of previously inaccessible or difficult-to-synthesize molecules. rsc.org This, in turn, accelerates research in fields that rely on the synthesis of novel organic compounds, such as medicinal chemistry, materials science, and agrochemistry. The ability to synthesize diverse libraries of compounds is crucial for the discovery of new drugs and materials with desired properties.

Moreover, the study of tosylhydrazone reactivity often leads to a deeper understanding of fundamental reaction mechanisms. wikipedia.org Elucidating the intricate pathways of carbene insertion, cycloaddition, and cross-coupling reactions provides valuable insights that can be applied to the design of new and improved synthetic methods. wikipedia.org The continuous innovation in this area pushes the boundaries of what is possible in chemical synthesis and fuels further advancements in the field. nih.gov

Q & A

Q. What are the key steps in synthesizing 4-Bromobenzaldehyde tosylhydrazone, and how is purity ensured?

The synthesis typically involves reacting 4-bromobenzaldehyde with tosylhydrazine under acidic conditions (e.g., glacial acetic acid in ethanol). Purification is achieved via column chromatography using silica gel, with elution parameters optimized based on polarity. Purity is confirmed through TLC, HPLC, and melting point analysis. For derivatives, substituents like sulfonyl chlorides may be introduced via nucleophilic substitution in DMF with triethylamine as a base .

Q. What spectroscopic methods are used to characterize this compound?

Characterization includes:

- 1H/13C NMR : To confirm hydrazone formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of N–H signals).

- FT-IR : Detection of C=N stretching (~1600 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹).

- LC-MS : Verification of molecular ion peaks and fragmentation patterns.

- Elemental Analysis : To validate stoichiometric composition .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats.

- First Aid : Immediate flushing of eyes/skin with water for 15 minutes upon contact; medical consultation if ingested.

- Storage : Inert atmosphere (N₂/Ar) to prevent decomposition; avoid exposure to moisture or light .

Advanced Research Questions

Q. How does the choice of metal counterion (Li, Na, K) affect tosylhydrazone reactivity in epoxidation?

Sodium salts exhibit superior reactivity due to balanced ion pairing and solubility in polar aprotic solvents (e.g., CH₃CN). Potassium salts may aggregate, reducing reaction efficiency, while lithium salts can induce side reactions via strong Lewis acidity. Optimal enantioselectivity (up to 91% ee) is achieved with Na salts using chiral sulfides like camphor-derived catalysts .

Q. How do computational methods rationalize diastereo-/enantioselectivity in carbene-mediated reactions?

Density Functional Theory (DFT) studies model betaine intermediate formation and transition states. Facial selectivity is governed by ylide conformation (e.g., endo vs. exo), while reversibility in betaine formation impacts diastereoselectivity. Steric effects from substituents (e.g., bromine in 4-Bromobenzaldehyde) influence energy barriers for syn/anti pathways .

Q. How to optimize Suzuki-Miyaura coupling conditions using Design of Experiments (DoE)?

- Variables : Catalyst loading (Pd@C-dots@Fe₃O4), temperature, and molar ratios.

- Response Surface Methodology (RSM) : Identifies optimal parameters for aryl bromide coupling (e.g., 4-bromobenzaldehyde with phenylboronic acid).

- Key Outcomes : Superparamagnetic catalysts enable facile separation, with yields >85% under ambient conditions .

Q. How to address unexpected by-products in C-glycosyl derivative synthesis?

Competing pathways (e.g., carbene insertion vs. nucleophilic substitution) require mechanistic validation via:

- Isotopic Labeling : To track carbene intermediates.

- Kinetic Studies : Monitoring reaction progression under varied conditions (solvent, temperature).

- By-Product Isolation : Structural elucidation via X-ray crystallography or NOESY NMR .

Methodological Considerations

- Reaction Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (DMF, CH₃CN) enhance diazo compound generation, while 1,4-dioxane improves solubility of bulky substrates .

- Catalyst Design : Palladium nanoparticles stabilized on magnetic supports improve recyclability in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.